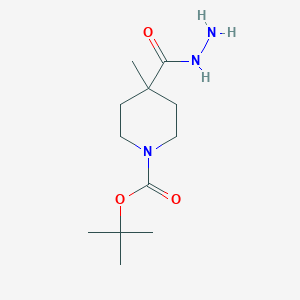

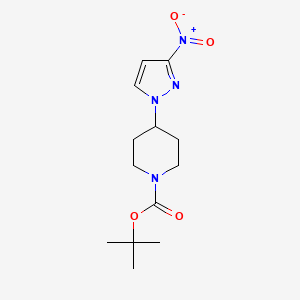

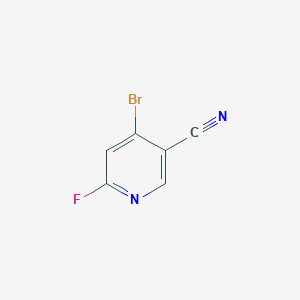

![molecular formula C14H13N3O2S B1376328 1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 1186502-59-9](/img/structure/B1376328.png)

1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Descripción general

Descripción

“1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine” is a chemical compound with the CAS Number: 1186502-59-9 . It has a molecular weight of 287.34 . The IUPAC name for this compound is 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-amine .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines, which are structurally similar to the compound , has been reported in the literature . A ring cleavage methodology reaction was used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13N3O2S/c1-10-7-11-8-12(15)9-16-14(11)17(10)20(18,19)13-5-3-2-4-6-13/h2-9H,15H2,1H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Aplicaciones Científicas De Investigación

-

Medicinal Chemistry : Pyridine-based compounds are used in the field of medicinal chemistry research . They are incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .

-

Antiviral Activity : Some pyridine derivatives have shown inhibitory properties against Herpes simplex virus type 1 (HSV-1) . These derivatives were chemically diverse in nature but showed moderate potency .

-

Pharmaceuticals and Agrochemicals Synthesis : Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It is a key solvent and reagent .

-

Enzymatic Reactions : Prosthetic pyridine nucleotide is engaged in numerous oxidation–reduction processes .

-

Vitamins : Many vitamins, such as pyridoxine, niacin and nicotine, have high potency and selectivity in many biological systems .

-

Synthesis of Novel Scaffolds : Pyridine-based compounds are used in the synthesis of novel scaffolds, such as pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds . The synthesis involves a sequential opening/closing cascade reaction .

-

Antibacterial Activity : Some pyridine derivatives have shown antibacterial activity . For example, 2-imino-5-hydroxymethyl-8-methyl-2 H-pyrano[2,3-c] pyridine-3-(N-aryl) carboxamides exhibited potency and selectivity toward fungal and bacterial straining .

-

Pyridinium Salts : Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

-

Antifungal Activity : Some pyridine derivatives, such as 2-imino-5-hydroxymethyl-8-methyl-2 H-pyrano[2,3-c] pyridine-3-(N-aryl) carboxamides, have shown antifungal activity . These compounds exhibited potency and selectivity toward fungal strains .

-

Cholinergic Drugs : Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance . For example, atropine (Atropa belladonna), which holds a saturated pyridine ring, is one of the most effective cholinergic drugs .

-

Gene Delivery : Pyridinium salts have been used in biological issues related to gene delivery . These salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals .

Safety And Hazards

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-2-methylpyrrolo[2,3-b]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-10-7-11-8-12(15)9-16-14(11)17(10)20(18,19)13-5-3-2-4-6-13/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFKELIDMAIOMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

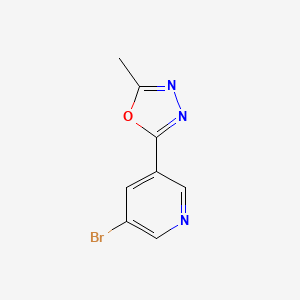

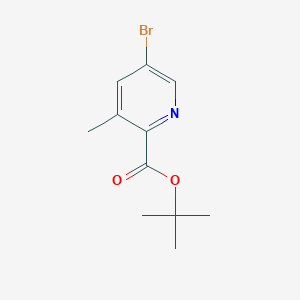

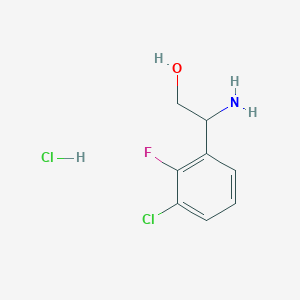

![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1376246.png)

![2-(4-Bromophenyl)oxazolo[4,5-C]pyridine](/img/structure/B1376255.png)